4,6-Diaminopyrimidine-5-carbaldehyde

Overview

Description

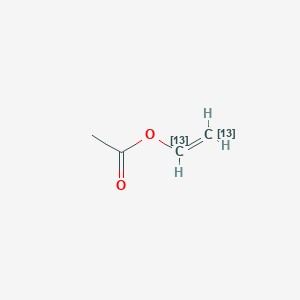

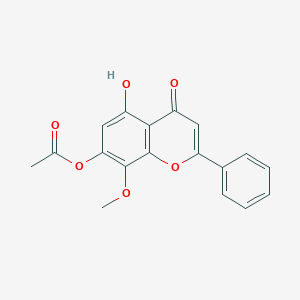

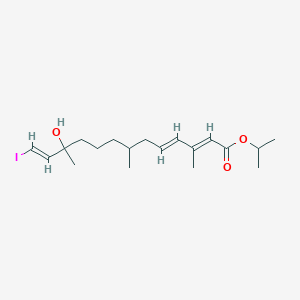

4,6-Diaminopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H6N4O . It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Synthesis Analysis

The synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde involves several steps. One method involves the use of hydrogen chloride under heating conditions . Another method involves the use of hydroxylamine hydrochloride and sodium acetate in acetic acid . The yield of these reactions varies, but it can reach up to 72% .Molecular Structure Analysis

The molecular weight of 4,6-Diaminopyrimidine-5-carbaldehyde is 138.13 . Its InChI Code is 1S/C5H6N4O/c6-4-3 (1-10)5 (7)9-2-8-4/h1-2H, (H4,6,7,8,9) and its InChI Key is ACGOYQVBNIIMJN-UHFFFAOYSA-N .Chemical Reactions Analysis

4,6-Diaminopyrimidine-5-carbaldehyde can undergo various chemical reactions. For instance, it can react with hydrogen chloride in water at 100°C for 2 hours in an inert atmosphere . It can also react with hydroxylamine hydrochloride and sodium acetate in water for 1 hour under heating conditions .Physical And Chemical Properties Analysis

4,6-Diaminopyrimidine-5-carbaldehyde is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point and other physical properties are not mentioned in the search results.Scientific Research Applications

Synthesis of Fused Pyrimidines

4,6-Diaminopyrimidine-5-carbaldehyde can be used as a precursor for the construction of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .

Synthesis of Pyrimidine-Based Compounds

This compound can be used in the synthesis of pyrimidine-based compounds . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of these compounds .

Aromatic Nucleophilic Substitution Reactions

4,6-Diaminopyrimidine-5-carbaldehyde can undergo aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building of N-Heterocyclic Systems

This compound allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Synthesis of Halopyrimidines

4,6-Diaminopyrimidine-5-carbaldehyde can be used in the synthesis of halopyrimidines . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

Regioselective Dechlorination

Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . This compound can be used in this process .

Safety And Hazards

4,6-Diaminopyrimidine-5-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4,6-Diaminopyrimidine-5-carbaldehyde research could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name |

4,6-diaminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGOYQVBNIIMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diaminopyrimidine-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)